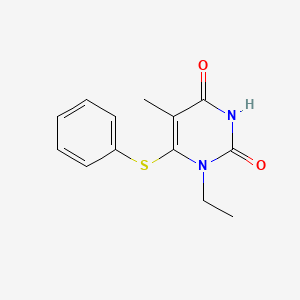

1-Ethyl-6-(phenylthio)thymine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136160-20-8 |

|---|---|

Molecular Formula |

C13H14N2O2S |

Molecular Weight |

262.33 g/mol |

IUPAC Name |

1-ethyl-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H14N2O2S/c1-3-15-12(9(2)11(16)14-13(15)17)18-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16,17) |

InChI Key |

IHVOGKKVBQKZSA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Principles of SAR/QSAR Application in Rational Design of 1-Ethyl-6-(phenylthio)thymine Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are foundational pillars in the rational design of novel therapeutic agents. These methodologies are employed to discern the relationship between the chemical structure of a compound and its biological activity. In the context of this compound and its analogs, which are part of the broader class of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, SAR and QSAR studies have been instrumental in developing potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 therapy.

The core principle of SAR lies in the systematic modification of a lead compound's molecular structure to identify key chemical features, known as pharmacophores, that are essential for its biological activity. By observing how these modifications alter the compound's efficacy, researchers can deduce which functional groups and structural motifs are critical for the desired therapeutic effect.

QSAR extends this qualitative approach by establishing a mathematical relationship between the chemical structure and biological activity. jocpr.com This is achieved by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined biological activities. jocpr.com These descriptors can quantify various aspects of the molecule, including steric, electronic, and hydrophobic properties. The resulting QSAR models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. nih.govnih.gov

For this compound analogs, the rational design process involves:

Identifying the Lead Compound: 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) served as an early lead compound.

Systematic Structural Modifications: Researchers synthesize series of analogs by altering specific parts of the molecule, such as the substituents at the N-1 and C-5 positions of the pyrimidine (B1678525) ring and on the C-6 phenyl ring. nih.gov

Biological Evaluation: The synthesized compounds are tested for their anti-HIV-1 activity, typically measured as the 50% effective concentration (EC₅₀).

SAR/QSAR Model Development: The collected data is used to build SAR and QSAR models. Linear regression techniques are often employed to create equations that link specific structural features or calculated descriptors to the observed activity. nih.gov These models help in understanding the structural requirements for potent inhibition of HIV-1 reverse transcriptase. journalcjast.com

Predictive Design: The developed models guide the design of new analogs with potentially enhanced activity by suggesting optimal substitutions. nih.gov

Through these iterative cycles of design, synthesis, and testing, guided by SAR and QSAR principles, the potency of HEPT derivatives has been significantly improved.

Elucidation of Key Structural Determinants for Anti-HIV-1 Activity

Influence of N-1 Alkyl Chain Length and Branching

The substituent at the N-1 position of the uracil (B121893) ring plays a significant role in the anti-HIV-1 activity of 6-(phenylthio)thymine (B3064602) derivatives. Studies on various analogs have demonstrated that modifications to the alkyl chain at this position can substantially modulate the inhibitory potency against HIV-1 reverse transcriptase.

Initial compounds in this class featured a [(2-hydroxyethoxy)methyl] group at the N-1 position. Subsequent research explored the effects of simpler alkyl and alkoxyalkyl groups. For instance, the synthesis of 1-butyl and 1-(2-methoxyethyl) derivatives of 5-alkyl-6-benzyluracils, which are structurally related to 6-(phenylthio)thymine analogs, showed that these compounds retained potent anti-HIV-1 activity. nih.gov

A 2D-QSAR study on a series of 78 HEPT analogs revealed that the substituent at the N-1 position (designated as R¹) should possess a high degree of saturated carbon atoms with branching to enhance biological activity. zenodo.org This suggests that the size, shape, and lipophilicity of the N-1 substituent are critical for optimal interaction with the enzyme's binding pocket. The model indicated that bulky and branched alkyl groups are preferred, likely because they can establish more favorable van der Waals contacts within the hydrophobic non-nucleoside binding pocket of the HIV-1 reverse transcriptase. zenodo.org For example, compounds like 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil demonstrated nanomolar to submicromolar inhibitory concentrations against HIV-1 replication. nih.gov

Impact of C-5 Substituent Steric and Electronic Properties (e.g., Methyl, Ethyl, Isopropyl)

The substituent at the C-5 position of the pyrimidine ring is a critical determinant of the anti-HIV-1 potency in the this compound series. The steric and electronic properties of this group significantly influence the interaction of the inhibitor with the HIV-1 reverse transcriptase.

Early compounds in the HEPT series contained a methyl group at the C-5 position. Subsequent research demonstrated that replacing this methyl group with larger alkyl groups, such as ethyl or isopropyl, leads to a remarkable increase in anti-HIV-1 activity. nih.govnih.gov This enhancement is attributed to the increased bulk and lipophilicity of the C-5 substituent, which likely leads to more favorable interactions within a hydrophobic pocket of the enzyme.

For example, in a series of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil derivatives, replacing the C-5 methyl group with an ethyl group improved the EC₅₀ value, and further substitution with an isopropyl group resulted in even greater potency. nih.gov The compound 1-Benzyloxymethyl-5-ethyl-6-phenylthiouracil was found to be a highly potent inhibitor of HIV-1, with activity in the nanomolar range, which is about 1000 times more potent than the parent HEPT compound. nih.gov This highlights the profound impact of the C-5 ethyl group on antiviral efficacy.

The data below illustrates the effect of increasing the alkyl chain size at the C-5 position on anti-HIV-1 activity.

| Compound Class | C-5 Substituent | EC₅₀ (µM) | Reference |

| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil analogs | Methyl | (Baseline) | nih.gov |

| Ethyl | 0.11 | nih.gov | |

| Isopropyl | 0.059 | nih.gov |

EC₅₀ values are for representative compounds from the cited study and demonstrate the trend.

This trend underscores the importance of steric bulk at the C-5 position, where larger groups like isopropyl provide a better fit and stronger binding to the target enzyme compared to the smaller methyl group.

Role of Substitutions on the C-6 Phenyl Ring

Modifications to the C-6 phenylthio ring are crucial for optimizing the anti-HIV-1 activity of this compound analogs. The electronic and steric properties of substituents on this aromatic ring directly influence the binding affinity of the molecule to the HIV-1 reverse transcriptase.

Research has shown that substitution at the meta (3- and 5-) positions of the C-6 phenyl ring is particularly beneficial for antiviral potency. nih.gov The introduction of one or two methyl groups at these positions can significantly enhance the activity compared to the unsubstituted parent compound. For instance, the addition of a single methyl group at the meta position improved the anti-HIV-1 activity of HEPT, and the introduction of two meta-methyl groups, as in the 3,5-dimethylphenylthio derivatives, further potentiated the activity. nih.gov

The compound 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine demonstrated an EC₅₀ of 0.26 µM, and its 2-thiothymine counterpart had an EC₅₀ of 0.22 µM, showcasing a significant improvement in potency. nih.gov This enhancement is often attributed to favorable electronic effects, such as increased electron density on the aromatic ring, which may strengthen interactions with amino acid residues in the enzyme's binding pocket. researchgate.net

Furthermore, the combination of optimal substitutions at both the C-5 and C-6 positions can lead to compounds with exceptionally high potency. Derivatives bearing a C-5 ethyl or isopropyl group along with a 6-(3,5-dimethylphenyl)thio moiety have been shown to inhibit HIV-1 replication in the nanomolar concentration range. nih.gov

The following table summarizes the effect of substitution on the C-6 phenyl ring.

| C-6 Phenyl Ring Substituent | C-5 Substituent | Compound Example | EC₅₀ (µM) | Reference |

| Unsubstituted | Methyl | HEPT | (Baseline) | nih.gov |

| 3,5-Dimethyl | Methyl | 6-[(3,5-dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine | 0.26 | nih.gov |

| 3,5-Dimethyl | Ethyl | 6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[(2-hydroxyethoxy)methyl]thymine derivative | Nanomolar range | nih.gov |

| 3,5-Dimethyl | Isopropyl | 6-[(3,5-Dimethylphenyl)thio]-5-isopropyl-1-[(2-hydroxyethoxy)methyl]thymine derivative | Nanomolar range | nih.gov |

These findings indicate that the C-6 phenyl ring plays a key role in the molecule's interaction with the target, and that meta-substitution with small alkyl groups is a highly effective strategy for enhancing anti-HIV-1 activity.

Advanced QSAR Methodologies Applied to this compound Derivatives

Linear and Non-Linear Regression Techniques (e.g., Multiple Linear Regression, Partial Least Squares)

Advanced QSAR methodologies, particularly those employing linear regression techniques, have been successfully applied to model the anti-HIV-1 activity of this compound derivatives and the broader HEPT class of compounds. These methods aim to build robust statistical models that can predict the biological activity of these inhibitors.

Multiple Linear Regression (MLR) is a commonly used technique in QSAR studies. It seeks to establish a linear relationship between a dependent variable (biological activity, often expressed as log(1/EC₅₀)) and multiple independent variables (molecular descriptors). In a study of 107 HEPT derivatives, a linear regression model was developed using a genetic algorithm for variable selection. nih.gov This model demonstrated good robustness, stability, and predictive power, with a high correlation coefficient (r² = 0.84) for the training set and good predictive ability for an external test set (r²_EXT = 0.85). nih.gov Such models are valuable for the rapid and cost-effective identification of potential antiretroviral drugs.

Another study on 78 HEPT analogues also utilized multilinear regression analysis. The resulting QSAR model achieved a correlation coefficient (r²) of 0.792 and was able to explain the variance in activity with high statistical significance. zenodo.org The analysis provided insights into the structural requirements for activity, such as the need for branched, saturated carbons at the N-1 position and bulky groups at the C-5 position. zenodo.org

The general form of an MLR equation in QSAR is: log(1/C) = β₀ + β₁D₁ + β₂D₂ + ... + βₙDₙ + ε Where:

log(1/C) represents the biological activity.

D₁, D₂, ..., Dₙ are the molecular descriptors.

β₀, β₁, ..., βₙ are the regression coefficients.

ε is the error term.

The selection of appropriate descriptors is crucial for building a predictive QSAR model. These can include physicochemical properties like molar refractivity and molar volume, as well as quantum chemical descriptors such as HOMO and LUMO energies. jocpr.com Variable selection methods, like stepwise MLR and genetic algorithms, are employed to choose the most relevant descriptors from a larger pool, preventing overfitting and improving the model's predictive capability. nih.gov The statistical quality of these models is rigorously validated to ensure their reliability for predicting the activity of new compounds. nih.govnih.gov

Machine Learning Approaches (e.g., Random Forest, Artificial Neural Networks)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or chemical features of molecules with their biological activities. springernature.com In recent years, machine learning (ML) algorithms, particularly Random Forest (RF) and Artificial Neural Networks (ANN), have become powerful methods for developing sophisticated, non-linear QSAR models, moving beyond traditional linear regression. unc.edufrontiersin.org These techniques are adept at handling complex relationships between molecular descriptors and biological outcomes, making them valuable for analyzing compound series like 6-substituted uracil derivatives. researchgate.net

Artificial Neural Networks (ANNs) are computational models inspired by the structure of biological neural networks. nih.gov They are highly effective at solving non-linear problems and recognizing patterns in complex, multidimensional data. researchgate.netnih.gov In the context of QSAR for pyrimidine derivatives, ANNs are used to build predictive models for biological activities such as anticancer or antiviral properties. nih.gov The process involves designing a network architecture, often a multi-layered feed-forward network, which is then trained using a dataset of compounds with known activities. bohrium.com Molecular descriptors, which can range from 2D fingerprints to 3D properties, serve as the input nodes. nih.govnih.gov The network learns the relationship between these inputs and the output (biological activity) through a training process, such as the Levenberg-Marquardt algorithm. bohrium.com Studies on various chemical classes have demonstrated that ANNs can accurately predict the biological activity of compounds, provided the input parameters are well-chosen and the training set is representative. bohrium.com

Random Forest (RF) is an ensemble learning method that constructs a multitude of decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. frontiersin.org This approach helps to mitigate the risk of overfitting that can occur with a single decision tree. frontiersin.org RF is recognized for its fast training speed and its ability to handle non-linear data effectively. frontiersin.org In a QSAR study on HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) compounds, a Random Forest technique was successfully used to develop a prediction model for their anti-HIV activity. acs.org The performance of RF models can sometimes be affected by outliers in the dataset, but they generally provide robust and predictive models for structure-activity relationships. frontiersin.org

The table below summarizes the performance metrics of machine learning models from a representative QSAR study on a class of bioactive molecules, illustrating their predictive power.

| Model Type | Kernel/Method | Training Set (R²) | Test Set (R²) | Cross-Validation (R²cv) |

| SVR | Linear | - | 0.03 | 0.53 |

| SVR | Polynomial | - | 0.79 | 0.87 |

| SVR | RBF | - | 0.91 | 0.90 |

| SVR | MIX | 0.97 | 0.95 | 0.96 |

| Data derived from a QSAR study on amide derivatives using various machine learning models. SVR: Support Vector Regression; RBF: Radial Basis Function. frontiersin.org |

Topological and Molecular Descriptor Analysis (e.g., Minimal Topological Difference (MTD), CoMFA, CoMSIA)

Beyond machine learning, other established QSAR methodologies focus on generating and analyzing molecular descriptors, including 2D topological indices and 3D molecular fields. These methods provide quantitative insights into how a molecule's structural features relate to its biological function. nih.gov

Topological Descriptors are numerical values derived from the 2D representation of a molecule's structure. researchgate.net These indices encode information about molecular size, shape, branching, and atom connectivity. nih.gov Their utility in QSAR has been extensively demonstrated because they provide a simple yet effective way to quantify molecular structure and relate it to physicochemical properties and biological activities. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are widely used to understand the relationship between the 3D structural features of ligands and their biological activities. nih.gov These methods are particularly useful for guiding the design of new, more potent inhibitors. nih.govnih.gov

In a typical 3D-QSAR study, a series of structurally related compounds, such as thieno-pyrimidine derivatives, are aligned based on a common scaffold. nih.gov

CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields around the aligned molecules. It then uses statistical methods like Partial Least Squares (PLS) to build a regression model correlating the variations in these fields with the observed biological activity. nih.govresearchgate.net

CoMSIA expands on this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This often provides a more detailed and interpretable model of the structure-activity relationship. nih.gov

The results of CoMFA and CoMSIA analyses are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecule are predicted to either increase or decrease biological activity. For example, a map might show that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. nih.govnanobioletters.com

The statistical robustness of these models is critical and is assessed using parameters like the leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (>0.5) is generally considered indicative of a model with good predictive ability. researchgate.netnanobioletters.com

The following table presents a summary of statistical results from various CoMFA and CoMSIA models, demonstrating their validity and predictive power in different studies.

| Model | q² (Cross-Validated) | r² (Non-Cross-Validated) | r²pred (External Test Set) | ONC | Field Contributions |

| CoMFA (Thieno-pyrimidines) | 0.818 | 0.917 | 0.794 | 3 | Steric (67.7%), Electrostatic (32.3%) |

| CoMSIA (Thieno-pyrimidines) | 0.801 | 0.897 | 0.762 | 3 | Steric (29.5%), Electrostatic (29.8%), Hydrophobic (29.8%), H-Donor (6.5%), H-Acceptor (4.4%) |

| CoMFA (CDK2 Inhibitors) | 0.747 | 0.970 | - | - | - |

| CoMSIA (CDK2 Inhibitors) | 0.518 | 0.934 | - | - | - |

| Data derived from 3D-QSAR studies on thieno-pyrimidine derivatives and CDK2/cyclin A inhibitors. ONC: Optimum Number of Components. nih.govresearchgate.net |

These analyses provide valuable guidance for the rational design of novel 6-substituted uracil analogs, including derivatives of this compound, by identifying key structural requirements for enhanced biological activity. nih.gov

Molecular Mechanisms of Biological Action: Inhibition of Hiv 1 Reverse Transcriptase

Allosteric Binding Mode of 1-Ethyl-6-(phenylthio)thymine and its Analogues to the NNRTI Binding Pocket

This compound and its analogues are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net Unlike NRTIs, which are substrate analogues that compete for the active site of the enzyme, NNRTIs bind to a distinct, allosteric site on the HIV-1 RT. nih.govtandfonline.com This site, known as the NNRTI binding pocket (NNIBP), is a hydrophobic pocket located in the p66 subunit of the RT heterodimer, approximately 10 Å away from the polymerase active site. nih.govtandfonline.comnih.gov

The binding of NNRTIs, including HEPT derivatives, to this pocket is non-competitive with respect to the natural deoxynucleoside triphosphate (dNTP) substrates and the template/primer. tandfonline.comnih.gov Crystallographic studies of HIV-1 RT complexed with various NNRTIs, including HEPT analogues, have provided detailed insights into the binding mode. nih.govacs.orgrcsb.org The NNIBP is not present in the unliganded enzyme; its formation is induced by the binding of the inhibitor. torvergata.it

The binding pocket is primarily formed by amino acid residues from the p66 palm and thumb domains. bahargroup.orgnih.gov Key residues involved in the interaction with HEPT and its analogues include Leu100, Lys101, Lys103, Val106, Val179, Tyr181, Tyr188, Trp229, and Pro236. nih.govresearchgate.net The interaction of the 6-phenylthio group of the inhibitor with aromatic residues like Tyr181 and Tyr188 is a crucial determinant of binding and potency. acs.orgresearchgate.net The binding of these inhibitors induces significant conformational changes in the enzyme, which are discussed in more detail in section 4.4. nih.govnih.gov

Kinetic Characterization of RT Inhibition by this compound Derivatives (e.g., non-competitive inhibition with respect to natural substrates)

Kinetic studies have been instrumental in elucidating the mechanism of HIV-1 RT inhibition by E-PTT and its derivatives. These compounds are generally characterized as non-competitive inhibitors with respect to the natural dNTP substrates. tandfonline.comtandfonline.comnih.gov This means that the inhibitor does not compete with the substrate for binding to the enzyme's active site. Instead, it binds to the allosteric NNIBP, affecting the enzyme's catalytic efficiency without preventing substrate binding. tandfonline.com

Some studies have reported variations in the kinetic profile depending on the specific HEPT analogue and the experimental conditions. For instance, one HEPT congener, E-EPU, was found to be non-competitive with respect to dGTP but competitive with respect to dTTP. tandfonline.comnih.gov This suggests that the binding of some HEPT derivatives can subtly influence the substrate-binding site. tandfonline.com Another TIBO derivative, a different class of NNRTI that binds to the same pocket, was shown to be uncompetitive with respect to the template/primer, indicating that the inhibitor binds preferentially to the enzyme-template/primer complex. tandfonline.com

Pre-steady-state kinetic analyses have provided further insights, showing that these inhibitors can significantly reduce the rate of the chemical step of nucleotide incorporation. conicet.gov.ar The inhibition constants (Ki) for potent HEPT derivatives are typically in the nanomolar range, highlighting their high affinity for the enzyme. conicet.gov.ar

Table 1: Kinetic Parameters of HIV-1 RT Inhibition by NNRTI Derivatives

| Compound | Inhibition Type vs. dGTP | Ki (µM) | Reference |

| R 89439 (α-APA derivative) | Non-competitive | 0.34 | pnas.org |

| E-EPU (HEPT derivative) | Non-competitive | Not specified | tandfonline.com |

| TIBO R82150 | Non-competitive | Not specified | tandfonline.com |

Conformational Dynamics of HIV-1 RT Upon Ligand Binding

The binding of this compound analogues to the NNIBP induces significant conformational changes in the HIV-1 RT enzyme. nih.govnih.gov These changes occur at both short and long ranges and are critical to the inhibitory mechanism. nih.gov

Short-Range Conformational Changes: Upon inhibitor binding, the side chains of key amino acid residues that form the NNIBP undergo reorientation. nih.gov A notable example is the rotation of the tyrosine residues Tyr181 and Tyr188 away from their positions in the unliganded enzyme, which expands the hydrophobic core to accommodate the inhibitor. nih.govresearchgate.net The potency of different HEPT analogues has been directly linked to their ability to induce specific conformational switches, such as forcing Tyr181 into an "up" conformation that enhances π-stacking interactions with the inhibitor's phenyl ring. acs.orgresearchgate.net This creates a more stable enzyme-inhibitor complex. acs.org

Comparative Analysis of Inhibition Specificity Against HIV-1 versus HIV-2 and Other Retroviruses

A hallmark of this compound and other HEPT derivatives is their high specificity for HIV-1 RT. tandfonline.compnas.org These compounds are potent inhibitors of HIV-1 but are characteristically inactive against HIV-2 RT and other retroviral reverse transcriptases, such as feline immunodeficiency virus RT or murine leukemia virus RT. pnas.orgnih.gov

This remarkable specificity is due to differences in the amino acid sequences and, consequently, the structure of the NNRTI binding pocket between these viruses. pnas.org The key residues that form the NNIBP in HIV-1 RT and are crucial for inhibitor binding are not conserved in HIV-2 RT. For example, HIV-2 RT naturally contains substitutions at positions equivalent to the critical Tyr181 and Tyr188 residues of HIV-1 RT. These differences prevent the effective binding of HEPT derivatives to the HIV-2 enzyme, thus rendering them inactive against this virus. nih.gov

This high degree of selectivity was a key feature that distinguished HEPT and other NNRTIs from the broader-spectrum nucleoside analogues and highlighted the unique nature of their target site on the HIV-1 enzyme. pnas.org

Table 2: Comparative Antiviral Activity of a HEPT Derivative

| Virus | Compound | EC₅₀ (µM) | Activity | Reference |

| HIV-1 | HEPT | 6.5 | Active | pnas.org |

| HIV-2 | HEPT | >100 | Inactive | pnas.org |

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Analysis of Drug Resistance and Activity Against Hiv 1 Mutant Strains

Molecular Basis of HIV-1 Reverse Transcriptase Resistance to NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that target the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov These compounds bind to an allosteric, hydrophobic pocket within the p66 subunit of the enzyme, approximately 10 Å away from the polymerase active site. tandfonline.comcsic.es This binding induces conformational changes that displace the catalytic aspartate residues, thereby inhibiting the replication of HIV-1. nih.gov

The primary mechanism of resistance to NNRTIs involves mutations within this hydrophobic binding pocket. nih.gov Even a single amino acid substitution in this region can lead to high-level resistance to one or more drugs in this class. nih.gov The genetic variability of HIV-1, driven by its high replication rate and the lack of a proofreading function in its reverse transcriptase, facilitates the rapid emergence of these drug-resistant mutations under therapeutic pressure. nih.govstanford.edu

Key amino acid residues that form the NNRTI binding pocket include L100, K101, K103, V106, Y181, Y188, F227, W229, and P236. tandfonline.comresearchgate.net Mutations at these positions can alter the shape and chemical environment of the binding pocket, reducing the affinity of the inhibitor. For instance, the movement of the side chains of Tyrosine-181 (Y181) and Tyrosine-188 (Y188) is crucial for stabilizing the binding of first-generation NNRTIs. csic.es Consequently, mutations at these sites, such as Y181C, are frequently associated with high-level resistance. torvergata.it Similarly, the K103N mutation is one of the most common mutations observed in patients failing NNRTI-based therapies and confers broad cross-resistance to many NNRTIs. researchgate.nettorvergata.it

Evaluation of 1-Ethyl-6-(phenylthio)thymine Derivatives Against Common RT Resistance Mutations (e.g., K103N, Y181C, L100I, E138K)

The development of resistance to first-generation NNRTIs spurred the creation of new analogues, including derivatives of this compound, with improved activity against resistant strains. Research has focused on evaluating these derivatives against clinically significant RT mutations.

Several studies have demonstrated that while some derivatives of the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) family show reduced efficacy against common mutations, others have been specifically designed to overcome them. For example, certain HEPT analogues have shown activity against the L100I and E138K mutant strains. researchgate.net The E138K mutation, often selected under treatment with newer NNRTIs, has been a particular focus for optimization, leading to the development of compounds with potent activity against this variant. researchgate.net

The table below summarizes the activity of various this compound derivatives and other NNRTIs against wild-type (WT) HIV-1 and common resistant mutants.

| Compound/Derivative | Target Mutation | Activity (EC50/IC50) | Fold Change vs. WT | Reference |

| HEPT Analogues | ||||

| Compound 11h | L100I, E138K | Nanomolar activity | Superior to Nevirapine | researchgate.net |

| Compound 11l | L100I, E138K | Nanomolar activity | Superior to Nevirapine | researchgate.net |

| Compound 11ab | L100I, E138K | Nanomolar activity | Superior to Nevirapine | researchgate.net |

| Compound 12z | WT, E138K, K103N | 3.4 nM, 4.3 nM, 3.6 nM | - | researchgate.net |

| Compound 7g | E138K, Y181C, L100I, K103N, Y188L | 3 to 26-fold more potent than parent compound | - | researchgate.net |

| Other NNRTIs | ||||

| Nevirapine | K103N, Y181C, Y188H | Almost complete resistance | - | nih.gov |

| Rilpivirine (B1684574) | L100I, K103N, Y181C, Y188L | Retained EC50 | Low | torvergata.it |

| Etravirine (B1671769) | L100I, K103N, Y181C | Active | Low | acs.org |

| UC781 | L100I, K103N, Y181C | Less active | - | asm.org |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration. Fold change indicates the loss of susceptibility compared to wild-type virus.

Studies on HEPT derivatives have shown that modifications to the chemical structure can significantly impact their resilience to resistance mutations. For instance, N-1 allyloxymethyl- and N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracils demonstrated activity in the submicromolar range against the Y181C and K103N mutant strains. researchgate.net Another promising derivative, compound 7g, was found to be 3 to 26-fold more potent against a panel of five key mutant strains, including E138K, Y181C, L100I, K103N, and Y188L, compared to its parent compound. researchgate.net

Structure-Resistance Relationship Studies and Identification of Resistance-Circumventing Analogues

The development of NNRTIs that can overcome resistance is heavily reliant on understanding the structure-resistance relationships. The flexibility of certain NNRTIs allows them to adapt to changes in the binding pocket caused by mutations. For example, etravirine and rilpivirine were designed with torsional flexibility, enabling them to reorient within the mutated pocket and maintain binding affinity.

For this compound and its analogues, extensive structure-activity relationship (SAR) studies have been conducted. acs.orgresearchgate.net These studies have explored modifications at various positions of the uracil (B121893) ring and the phenylthio moiety to enhance potency and overcome resistance. acs.org For instance, introducing sulfinyl groups based on a structure-based design strategy led to novel analogues with improved activity against wild-type HIV-1 and higher sensitivity towards L100I and E138K mutants compared to nevirapine. researchgate.net

The exploration of the chemical space at the solvent-protein interface of the NNRTI binding pocket has led to the design of HEPT analogues with significantly improved anti-resistance profiles. researchgate.net By modifying the "wings" of the molecule, researchers have developed compounds that are less affected by mutations like Y181C and K103N. researchgate.net One such analogue, compound 7g, not only showed enhanced potency against a wide range of resistant strains but also demonstrated a good safety profile in preliminary in vitro and in vivo tests. researchgate.net These findings highlight the potential for rational drug design to create next-generation NNRTIs that can effectively combat drug resistance.

Computational Methodologies and Rational Drug Design of 1 Ethyl 6 Phenylthio Thymine Analogs

Structure-Based Drug Design (SBDD) Paradigms in NNRTI Development

Structure-Based Drug Design (SBDD) has become a cornerstone in the development of novel NNRTIs, including analogs of HEPT. researchgate.net By utilizing the three-dimensional structural information of the HIV-1 RT enzyme, SBDD facilitates the rational design of inhibitors that can effectively bind to the NNRTI binding pocket (NNIBP), even in the presence of resistance-conferring mutations. researchgate.net This approach has proven highly effective in creating drugs with improved specificity and potency.

X-ray crystallography studies of HEPT analogs in complex with HIV-1 RT have been instrumental. nih.govnih.gov These studies reveal that HEPT derivatives typically adopt a "butterfly" or two-winged conformation within the hydrophobic NNIBP. nih.govmdpi.com This structural understanding allows researchers to make targeted modifications to the HEPT scaffold to enhance interactions with key amino acid residues in the binding pocket, such as Tyr181, Tyr188, Phe227, and Trp229. nih.gov For example, structure-based optimization strategies have led to the development of novel aryl-ether scaffolds and indolylarylsulfones derived from the understanding of the RT crystal structures. nih.gov The insights gained from these crystal structures have been crucial in guiding the modification of substituents at the N-1, C-5, and C-6 phenyl ring positions of the HEPT core to improve antiviral activity. nih.gov

Ligand-Protein Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique widely used to predict the preferred binding mode of a ligand to a protein target. nih.govresearchgate.net In the context of 1-Ethyl-6-(phenylthio)thymine analogs, docking simulations are employed to visualize and evaluate how these molecules fit into the NNRTI binding pocket of HIV-1 RT. nih.govmorressier.com These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Docking studies have been instrumental in explaining the structure-activity relationships (SAR) observed in series of HEPT analogs. For instance, simulations can illustrate how modifications to the linker at the benzylic α-methylene unit of the HEPT scaffold influence the binding orientation and affinity. nih.gov The results of these simulations provide a deeper insight into the key structural features necessary for potent inhibition of HIV-1 RT. nih.gov

Predicting the binding affinity, often expressed as the inhibition constant (Ki) or free energy of binding (ΔG), is a critical step in rational drug design. youtube.com Various computational methods, from simpler scoring functions in docking programs to more rigorous approaches like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used to estimate the binding strength of newly designed analogs. researchgate.netaalto.fi While predicting exact binding affinities remains a challenge, these methods are invaluable for ranking potential inhibitors and prioritizing them for synthesis and experimental testing. youtube.comarxiv.org

Table 1: Example Docking Scores for Hypothetical HEPT Analogs

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| HEPT-01 | Standard HEPT | -8.5 | Tyr181, Tyr188, Trp229 |

| HEPT-02 | Addition of -CH3 at C5 | -9.1 | Tyr181, Tyr188, Trp229, Val106 |

| HEPT-03 | Substitution on Phenyl Ring | -8.8 | Tyr181, Phe227, Pro236 |

| HEPT-04 | Linker Modification | -9.5 | Lys101, Tyr181, Tyr188 |

Note: This table contains illustrative data and does not represent actual experimental results.

Pharmacophore Modeling and Virtual Screening for Novel NNRTI Scaffolds

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific target. researchgate.net For NNRTIs, a pharmacophore model can be generated based on the known binding modes of active compounds like HEPT derivatives within the HIV-1 RT binding pocket.

This model then serves as a 3D query in a process called virtual screening (VS). nih.govmdpi.com VS involves computationally searching large chemical databases (such as ZINC or ChemDIV) to identify novel molecules that match the pharmacophore model. researchgate.netmdpi.com This approach allows for the rapid identification of diverse chemical scaffolds that are likely to possess the desired biological activity, significantly reducing the time and cost associated with high-throughput screening of physical compounds. youtube.comnih.gov Ensemble-based virtual screening, which uses multiple conformations of the receptor from crystal structures or molecular dynamics simulations, has been particularly effective in accounting for the known plasticity of the NNRTI binding pocket. nih.gov

Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.govresearchgate.net Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding and elucidate the stability of key interactions. aalto.finih.gov

For HEPT analogs, MD simulations have been used to:

Confirm Binding Modes: Verify the stability of binding poses predicted by docking. nih.gov

Analyze Conformational Landscapes: Explore the different shapes and orientations the inhibitor and the binding pocket can adopt, which is crucial given the flexibility of the NNIBP. nih.govnih.gov

Understand Resistance: Investigate how resistance-associated mutations in the RT enzyme alter the binding pocket and reduce the inhibitor's efficacy. nih.gov MD simulations can reveal how mutations modulate the conformational dynamics and long-range allosteric communication networks within the enzyme. nih.gov

Refine SAR: Provide a structural basis for observed structure-activity relationships by analyzing the persistence of hydrogen bonds, hydrophobic contacts, and water-mediated interactions throughout the simulation. rsc.org

These simulations offer detailed, atomistic-level insights that are critical for the rational optimization of lead compounds. nih.govnih.gov

Development of Predictive Models for Anti-HIV-1 Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net Numerous QSAR studies have been conducted on HEPT derivatives to predict their anti-HIV-1 activity. insilico.eunih.gov

These models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric properties. Statistical methods are then used to find a correlation between these descriptors and the observed biological activity (e.g., IC50 or EC50 values). researchgate.netbohrium.com

For HEPT derivatives, QSAR studies have successfully identified key structural features that govern their inhibitory potency. nih.gov For example, models have highlighted the importance of the aromaticity and structural flexibility of the inhibitors for their activity. researchgate.net Different approaches have been used to build these models, including:

Monte Carlo method-based QSAR: Using descriptors derived from the Simplified Molecular Input Line Entry System (SMILES) and molecular graphs. insilico.eubohrium.com

Topochemical models: Utilizing indices like the superadjacency topochemical index to predict activity. nih.gov

Neural Networks: Applying methods like associative neural networks (ASNN) for non-linear mapping of descriptors to biological activity. researchgate.net

Once validated, these predictive models can be used to estimate the anti-HIV activity of newly designed, unsynthesized HEPT analogs, providing a valuable tool for prioritizing synthetic efforts and guiding the design of more potent inhibitors. researchgate.netnih.gov

Table 2: Statistical Parameters of a Sample QSAR Model for HEPT Derivatives

| Split | Model Type | Training Set (r²) | Training Set (q²) | Test Set (r²) |

| Split 1 | Monte Carlo/SMILES | 0.8818 | 0.8774 | 0.9360 |

| Split 2 | Monte Carlo/SMILES | 0.8950 | 0.8812 | 0.9155 |

| Split 3 | Monte Carlo/SMILES | 0.8799 | 0.8654 | 0.9243 |

Source: Data adapted from QSAR studies on HEPT derivatives. insilico.eu r² represents the coefficient of determination for the training set, q² is the cross-validated r², and the test set r² indicates predictive power.

Advanced Research Avenues and Future Directions in 1 Ethyl 6 Phenylthio Thymine Research

Exploration of Hybrid Molecules Incorporating the 1-Ethyl-6-(phenylthio)thymine Pharmacophore

A burgeoning strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more pharmacophores to generate a single chemical entity with multiple biological activities. This approach offers the potential for synergistic effects, improved potency, and a higher barrier to the development of resistance. For the this compound scaffold, hybridization presents a rich field of exploration.

Researchers are investigating the fusion of the this compound core with moieties known to inhibit other key HIV-1 enzymes. For instance, creating hybrids that also target HIV-1 protease or integrase could lead to powerful multi-target agents. nih.govnih.gov One conceptual approach involves linking the thymine (B56734) scaffold to a pharmacophore known to chelate the magnesium ions in the integrase active site. nih.gov The design of such molecules requires careful selection of chemical linkers that maintain the optimal spatial orientation of each pharmacophore for effective binding to their respective targets.

Table 1: Conceptual Hybrid Molecules Based on Thymine Scaffolds

| Hybrid Concept | Target 1 | Target 2 | Potential Advantage |

|---|---|---|---|

| Thymine-Integrase Inhibitor Hybrid | Reverse Transcriptase | Integrase | Dual inhibition of key replication enzymes |

| Thymine-Protease Inhibitor Hybrid | Reverse Transcriptase | Protease | Broader antiviral activity across the viral lifecycle |

These strategies aim to create compounds that attack the virus on multiple fronts, significantly reducing the probability of viral escape through mutation. nih.gov

Design of Novel Multi-Targeting or Dual-Action Inhibitors Based on the Thymine Scaffold

Building on the principles of hybrid molecules, the rational design of dual-action inhibitors from a single, compact scaffold is a sophisticated approach to combating complex diseases like HIV. The thymine scaffold is particularly amenable to this strategy due to its well-understood interactions within the NNRTI binding pocket of HIV-1 reverse transcriptase.

Research has shown that modifications to the pyrimidine-2,4-dione core, of which thymine is a derivative, can yield compounds that inhibit both reverse transcriptase and HIV-1 integrase. nih.gov For the this compound series, this could involve introducing functional groups capable of interacting with the active sites of multiple enzymes. For example, incorporating a diketo acid moiety, a known feature of many integrase inhibitors, onto the thymine scaffold could confer dual inhibitory activity. Such multi-target drugs could simplify treatment regimens and improve patient adherence. researchgate.net

The development of these inhibitors often relies on computational modeling to predict how a single molecule can effectively fit into two different target sites. researchgate.net This approach represents a paradigm shift from combination therapy to single-molecule multi-targeting.

Innovative Synthetic Methodologies for Accessing Diverse Chemical Space within the Compound Class

The exploration of novel derivatives of this compound is contingent on the development of versatile and efficient synthetic methodologies. Expanding the chemical diversity of this compound class is crucial for identifying candidates with improved potency, resistance profiles, and pharmacokinetic properties.

Classical methods for synthesizing 6-(arylthio)uracils often involve the condensation of a 6-chlorouracil (B25721) derivative with a corresponding thiophenol. researchgate.netresearchgate.net Future research will focus on more innovative and high-throughput synthetic routes. This includes the use of multi-component reactions, such as the Biginelli reaction, to construct the core pyrimidine (B1678525) ring with greater complexity in a single step. chemijournal.com Other modern techniques like C-H activation and palladium-catalyzed cross-coupling reactions could enable the direct and selective functionalization of the thymine ring at various positions, opening up previously inaccessible chemical space.

The development of novel synthetic pathways allows for the creation of extensive compound libraries. These libraries can then be screened to identify structure-activity relationships (SAR) that inform the design of more effective inhibitors.

Table 2: Synthetic Strategies for Thymine Derivatives

| Synthetic Method | Description | Potential for Diversity |

|---|---|---|

| Condensation Reactions | Reaction of a chlorouracil with a thiophenol to form the C-S bond. researchgate.net | Moderate; depends on available thiophenols. |

| Multi-component Reactions | One-pot synthesis of the pyrimidine core from multiple starting materials. chemijournal.com | High; allows for variation at multiple positions. |

| C-H Functionalization | Direct modification of C-H bonds on the thymine ring to add new functional groups. | Very High; enables late-stage diversification. |

Application of Chemogenomics and Systems Biology Approaches to NNRTI Research

Chemogenomics and systems biology offer a holistic perspective on drug action and resistance, moving beyond the traditional one-drug-one-target paradigm. These approaches can provide profound insights into the complex interplay between NNRTIs, the HIV-1 virus, and the host cell.

Chemogenomics systematically studies the effect of a large number of small molecules on a wide range of biological targets. By screening a library of this compound derivatives against a panel of clinically relevant RT mutant enzymes, researchers can build a comprehensive map of compound-target interactions. This data helps in identifying which structural modifications are most effective against specific resistance mutations and can guide the design of broad-spectrum NNRTIs.

Systems biology integrates various "omics" data (genomics, proteomics, metabolomics) to model the entire biological system. In the context of HIV, this approach can be used to understand how NNRTIs perturb host cell pathways and how the virus adapts to drug pressure. nih.gov For example, a systems biology model could predict how a specific NNRTI might affect cellular metabolism or immune responses, potentially identifying off-target effects or new therapeutic opportunities. frontiersin.orgfrontiersin.org These computational approaches are essential for interpreting the complex data generated from high-throughput screening and for designing more effective and safer anti-HIV therapies. nih.govtandfonline.com

Strategies for Overcoming Evolving Drug Resistance in HIV-1

The primary goal in developing new NNRTIs, including derivatives of this compound, is to overcome the challenge of drug resistance. The high error rate of HIV-1 reverse transcriptase leads to a constantly evolving population of viral variants. Mutations within the NNRTI binding pocket can reduce the binding affinity of drugs, rendering them ineffective.

A key strategy involves designing "flexible" inhibitors that can adapt to changes in the binding pocket. The diarylpyrimidine (DAPY) class of NNRTIs, for example, has demonstrated the success of this approach. Future research on this compound derivatives will likely incorporate principles of conformational flexibility to create compounds that maintain potent activity against a wide range of resistant strains. nih.gov

Furthermore, medicinal chemistry efforts are focused on designing inhibitors that establish interactions with highly conserved amino acid residues within the binding pocket. researchgate.net Mutations at these conserved positions are often detrimental to the enzyme's function, making them less likely to occur. By targeting these stable regions, new derivatives of this compound could exhibit a much higher barrier to resistance, prolonging their clinical utility and providing a more durable treatment option for individuals living with HIV-1.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Ethyl-6-(phenylthio)thymine and its analogs?

- Methodology : Synthesis typically involves nucleophilic substitution at the C-6 position of thymine derivatives. For example, 6-(phenylthio)thymine analogs are synthesized by reacting 6-chlorothymine with thiophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Ethyl groups at the N-1 position are introduced via alkylation using ethyl iodide or other alkylating agents .

- Key Considerations : Reaction conditions (temperature, solvent polarity) and protecting group strategies (e.g., for hydroxyl or amine functionalities) are critical to avoid side reactions. Purification often involves column chromatography or recrystallization .

Q. How is the anti-HIV-1 activity of this compound derivatives evaluated in vitro?

- Methodology : Activity is assessed using cell-based assays measuring inhibition of HIV-1 replication in MT-4 or peripheral blood mononuclear cells (PBMCs). The half-maximal effective concentration (EC₅₀) is calculated, with lower values indicating higher potency. For example, cyclopropyl-substituted analogs achieved EC₅₀ values as low as 63.0 nM against wild-type HIV-1 .

- Validation : Selectivity indices (SI = cytotoxic concentration CC₅₀ / EC₅₀) are calculated to ensure therapeutic relevance. Parallel testing against mutant HIV strains (e.g., K103N, Y181C) identifies resistance profiles .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Techniques :

- UV-Vis Spectroscopy : Monitors absorption spectra (e.g., λmax ~260–280 nm for thymine derivatives) to confirm π→π* transitions and assess purity .

- Infrared (IR) and Raman Spectroscopy : Identifies functional groups (e.g., C=O, C-S bonds) and validates hydrogen bonding interactions in crystalline states .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., ethyl vs. phenylthio groups) .

Advanced Research Questions

Q. How can QSAR models optimize this compound derivatives for enhanced anti-HIV activity?

- Methodology : Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors (e.g., partial atomic charges, shadow areas) to predict activity. Neural networks (NN) with 6-6-1 architectures achieve high predictive accuracy (R² = 0.977), outperforming linear regression models .

- Case Study : Reverse shadow area on the YZ plane and charge ratio (most positive/negative atom) correlate strongly with EC₅₀ values, guiding substituent prioritization .

Q. What strategies mitigate drug resistance in this compound-based NNRTIs?

- Approaches :

- Substituent Flexibility : Cyclopropyl groups at C-5 enhance binding pocket adaptability, reducing susceptibility to mutations like Y181C .

- Bulkier Aromatic Moieties : Introducing naphthalene or substituted phenyl rings at C-6 improves van der Waals interactions with hydrophobic regions of the reverse transcriptase .

Q. How do cyclopropyl substituents at C-5 improve the selectivity of this compound analogs?

- Mechanistic Insight : Cyclopropyl’s rigid, three-membered ring optimizes hydrophobic interactions with the NNRTI binding pocket while minimizing off-target binding. This increases selectivity indices (e.g., SI >1,000 for cyclopropyl vs. SI = 585 for isopropyl analogs) .

- Experimental Design : Comparative SAR studies involve synthesizing analogs with varying C-5 substituents (e.g., isopropyl, cyclopropyl) and testing against HIV-1 WT and mutant strains .

Methodological Considerations

- Data Contradictions : While cyclopropyl groups generally enhance potency, excessive bulkiness (e.g., tert-butyl) may reduce solubility. Balancing lipophilicity (logP) and polar surface area is critical .

- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational spectra and hydrogen bonding patterns, aligning with experimental IR/Raman data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.